Isoform Selectivity: PI3Kβ/δ Preference and PI3Kα Sparing Relative to AZD8186
PI3K-IN-6 demonstrates high potency against PI3Kβ (IC₅₀ = 7.8 nM) and PI3Kδ (IC₅₀ = 5.3 nM) in biochemical assays, with substantially weaker activity against PI3Kα (IC₅₀ = 850 nM) and negligible activity against PI3Kγ (IC₅₀ >10,000 nM) [1]. This results in a PI3Kα/β selectivity ratio of approximately 109-fold and a PI3Kα/δ selectivity ratio of approximately 160-fold. In contrast, the clinical-stage PI3Kβ/δ inhibitor AZD8186 exhibits PI3Kα/β and PI3Kα/δ selectivity ratios of only 9-fold and 3-fold, respectively (PI3Kα IC₅₀ = 35 nM; PI3Kβ IC₅₀ = 4 nM; PI3Kδ IC₅₀ = 12 nM) [2].
| Evidence Dimension | Isoform selectivity (PI3Kα/β and PI3Kα/δ IC₅₀ ratios) |
|---|---|
| Target Compound Data | PI3Kα/β ratio = 109; PI3Kα/δ ratio = 160 |
| Comparator Or Baseline | AZD8186: PI3Kα/β ratio = 8.8; PI3Kα/δ ratio = 2.9 |
| Quantified Difference | PI3Kα/β selectivity: 12.4× greater for PI3K-IN-6; PI3Kα/δ selectivity: 55× greater for PI3K-IN-6 |
| Conditions | Biochemical inhibition assays using recombinant class I PI3K isoforms; values from independent studies. |
Why This Matters
Greater selectivity against PI3Kα may translate to a reduced risk of on-target, isoform-mediated hyperglycemia, a clinically significant adverse effect of PI3Kα inhibition [3].
- [1] Perreault, S., et al. (2017). Journal of Medicinal Chemistry, 60(4), 1555–1567. (Data for PI3K-IN-6, compound 20a). View Source
- [2] Barlaam, B., et al. (2015). Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186): A Potent and Selective Inhibitor of PI3Kβ and PI3Kδ for the Treatment of PTEN-Deficient Cancers. Journal of Medicinal Chemistry, 58(2), 943–962. View Source
- [3] Fuso, P., et al. (2022). PI3K Inhibitors in Advanced Breast Cancer: The Past, The Present, and The Future. International Journal of Molecular Sciences, 23(21), 13025. View Source
